Ethyl 3-(Dimethylamino)acrylate: A Comprehensive Technical Guide
Ethyl 3-(Dimethylamino)acrylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(dimethylamino)acrylate is a versatile organic compound and a key building block in the synthesis of numerous pharmaceuticals and specialty chemicals.[1][2] Its structure, featuring an acrylate (B77674) ester conjugated with a dimethylamino group, imparts both electrophilic and nucleophilic characteristics, making it a valuable reagent in various organic reactions.[3] This technical guide provides an in-depth overview of the chemical and physical properties of Ethyl 3-(dimethylamino)acrylate, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications. This compound is primarily utilized as an intermediate in the production of quinolone anti-infective drugs (such as ciprofloxacin, levofloxacin, and moxifloxacin) and fungicides.[1] It also serves as a monomer in polymer chemistry and as a photoinitiator in photopolymerization reactions.[2]
Chemical and Physical Properties
Ethyl 3-(dimethylamino)acrylate is a colorless to yellow-orange liquid with a faint, amine-like odor.[3][4] It is soluble in water and miscible with many organic solvents.[5] Below is a summary of its key physical and chemical properties.
Table 1: Physical and Chemical Properties of Ethyl 3-(Dimethylamino)acrylate
| Property | Value | Reference |
| CAS Number | 924-99-2 | [4] |
| Molecular Formula | C₇H₁₃NO₂ | [3] |
| Molecular Weight | 143.18 g/mol | [3] |
| Appearance | Clear yellow to light orange liquid | [2] |
| Odor | Faint amine-like | [3] |
| Melting Point | 17 - 18 °C (62.6 - 64.4 °F) | [4] |
| Boiling Point | 118 - 121 °C (244.4 - 249.8 °F) @ 10 hPa | [4] |
| Density | 1.000 g/cm³ | [4] |
| Solubility in Water | 90 g/L (25 °C) | [5] |
| Refractive Index | 1.5105 to 1.5125 (20°C, 589 nm) | |
| Flash Point | 105 °C (221 °F) | [4] |
| Vapor Pressure | 1 hPa @ 87 °C | [4] |
Table 2: Spectroscopic Data
| Spectroscopic Data | Details | Reference |
| ¹H NMR | Spectrum available | [6] |
| ¹³C NMR | Spectrum available, acquired on a Bruker AM-270 in CDCl₃ with TMS as standard. | [7] |
| Infrared Spectrum | Conforms to standard |
Experimental Protocols
Synthesis of Ethyl 3-(Dimethylamino)acrylate
Several methods for the synthesis of Ethyl 3-(dimethylamino)acrylate have been reported. Below are two representative protocols.
Protocol 1: One-Pot Synthesis from Ethyl Acetate (B1210297), Dimethylamine (B145610), and Carbon Monoxide
This method describes a high-yield, one-pot synthesis suitable for large-scale production.[8][9]
Materials:
-
Ethyl acetate
-
Dimethylamine
-
Carbon monoxide
-
Sodium ethoxide (catalyst A)
-
Ethyl formate (B1220265) (catalyst B)
-
Anhydrous ethanol (B145695) or tetrahydrofuran (B95107) (solvent)
-
Pressurized reactor (autoclave)
Procedure:
-
Charge the autoclave with ethyl acetate (1 mole equivalent), sodium ethoxide (1.1-1.2 mole equivalents), ethyl formate (0.1 mole equivalents), and the chosen solvent (e.g., 250 mL of an ethanolic solution of dimethylamine).
-
Add dimethylamine (1.1-1.2 mole equivalents) to the reaction mixture.
-
Pressurize the autoclave with carbon monoxide to a pressure of 20-30 bar.
-
Heat the reaction mixture to 40-50 °C and maintain for 2.5-4 hours with stirring. The reaction is complete when the CO pressure no longer decreases.
-
Cool the reactor to room temperature and release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate is subjected to reduced pressure distillation. Collect the fraction at 80-83 °C / 5 mmHg to obtain the pure Ethyl 3-(dimethylamino)acrylate.[8]
Protocol 2: Synthesis via Formyl Acetate Intermediate
This two-step method involves the preparation of an ethyl formyl acetate intermediate, which then reacts with dimethylamine hydrochloride.[10]
Materials:
-
Ethyl acetate
-
Sodium ethoxide (or other suitable base)
-
Carbon monoxide
-
Dimethylamine hydrochloride (35% aqueous solution)
-
Polymerization inhibitor (e.g., 2,2,6,6-tetramethylpiperidine (B32323) nitrogen oxide)
-
Pressurized reactor (autoclave)
-
Round-bottomed flask
Procedure:
Step 1: Preparation of Ethyl Formyl Acetate
-
React ethyl acetate with an alkali (e.g., sodium ethoxide) and carbon monoxide in a pressurized reactor to obtain ethyl formyl acetate.[10]
Step 2: Reaction with Dimethylamine Hydrochloride
-
In a 2000 mL round-bottomed flask, add 610g of a 35% aqueous solution of dimethylamine hydrochloride and initiate stirring.
-
Control the temperature at 15-20 °C and slowly add the ethyl formyl acetate from the previous step.
-
Maintain the reaction temperature at 20-25 °C for 3 hours.
-
After the reaction is complete, perform a liquid-liquid separation at room temperature.
-
Concentrate the organic phase to obtain the crude Ethyl 3-(dimethylamino)acrylate.[10]
Purification by Reduced Pressure Distillation
Crude Ethyl 3-(dimethylamino)acrylate can be purified by distillation under reduced pressure.
Procedure:
-
Transfer the crude product to a round-bottomed flask suitable for distillation.
-
Add a polymerization inhibitor (e.g., 2,4-dimethyl-6-tert-butylphenol or 2,2,6,6-tetramethylpiperidine nitrogen oxide) to the crude product.[1][10]
-
Set up a vacuum distillation apparatus.
-
Heat the flask and collect the fraction boiling at 82-86 °C under a pressure of 5 mmHg.[10] This yields the purified Ethyl 3-(dimethylamino)acrylate with a purity of up to 99.9% as determined by HPLC.[8]
Analytical Methods
The purity of Ethyl 3-(dimethylamino)acrylate is typically assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][8]
High-Performance Liquid Chromatography (HPLC)
While specific validated methods for this exact compound are proprietary, a general reverse-phase HPLC method can be employed for analysis.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, potentially with a modifier like formic acid for MS compatibility.
-
Detector: UV detector at an appropriate wavelength or a Mass Spectrometer (MS).
Gas Chromatography (GC)
GC is a suitable method for determining the purity and identifying volatile impurities.
-
Column: A non-polar or medium-polarity column such as a DB-5 or DB-WAX.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, then ramped to 240°C at a rate of 20°C/min, and held for 5 minutes.[11]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Reactivity and Stability
Ethyl 3-(dimethylamino)acrylate is stable under normal conditions.[4] It is sensitive to air and tends to polymerize at elevated temperatures, upon irradiation, or in the presence of free-radical initiators.[12] Therefore, it should be stored under an inert atmosphere and refrigerated, with the addition of a suitable polymerization inhibitor.[12]
Incompatible Materials: Oxidizing agents.[4]
Hazardous Decomposition Products: Upon thermal decomposition, it can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of Ethyl 3-(dimethylamino)acrylate.
Caption: Synthesis and Purification Workflow for Ethyl 3-(Dimethylamino)acrylate.
Safety Information
Ethyl 3-(dimethylamino)acrylate may cause an allergic skin reaction.[4] It is harmful to aquatic life.[8] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[8] Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] In case of skin contact, wash with plenty of soap and water.[4] If skin irritation or rash occurs, seek medical advice.
Conclusion
Ethyl 3-(dimethylamino)acrylate is a crucial chemical intermediate with significant applications in the pharmaceutical and polymer industries. Understanding its chemical properties, synthesis, and handling is vital for its effective and safe utilization in research and development. This guide provides a foundational understanding for professionals working with this versatile compound.
References
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- 4. Ethyl 3-(N,N-dimethylamino)acrylate synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl 3-(dimethylamino)acrylate, 99% | Fisher Scientific [fishersci.ca]
- 6. spectrabase.com [spectrabase.com]
- 7. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]
- 8. CN103833565A - Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]
- 9. CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
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- 12. (Z)-ethyl 3-(dimethylamino)acrylate | C7H13NO2 | CID 5357228 - PubChem [pubchem.ncbi.nlm.nih.gov]
